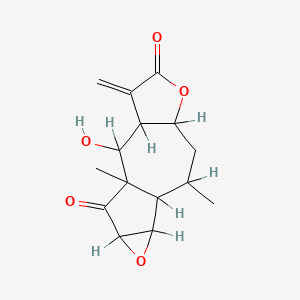![molecular formula C16H19BrO3S B14671177 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate CAS No. 50686-23-2](/img/structure/B14671177.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bicyclo[221]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is a complex organic compound characterized by the presence of a bicyclic structure and a bromobenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylpropyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzenesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bicyclic structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or modified bicyclic structures.
科学研究应用
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-chlorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-fluorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-iodobenzenesulfonate
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
属性
CAS 编号 |
50686-23-2 |
|---|---|
分子式 |
C16H19BrO3S |
分子量 |
371.3 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]hept-5-enyl)propyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H19BrO3S/c17-15-5-7-16(8-6-15)21(18,19)20-9-1-2-13-10-12-3-4-14(13)11-12/h3-8,12-14H,1-2,9-11H2 |
InChI 键 |
YWTFWGLNBUOVSE-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)CCCOS(=O)(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
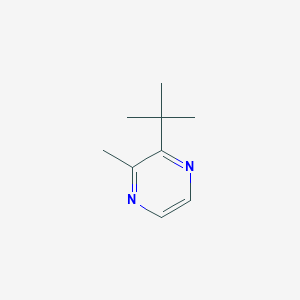
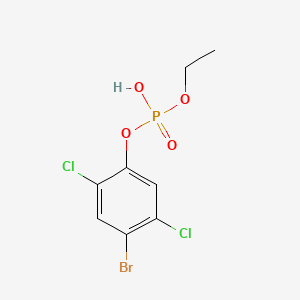
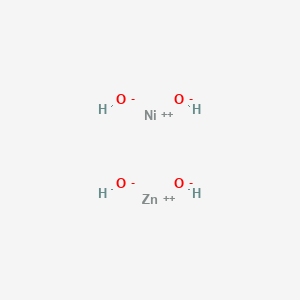
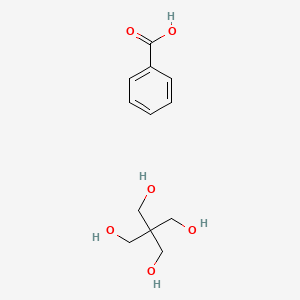


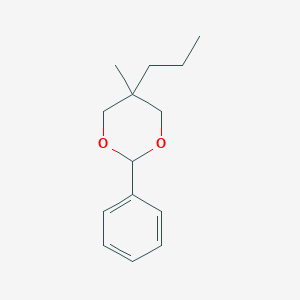

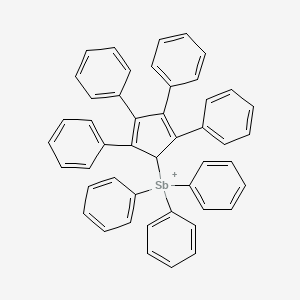
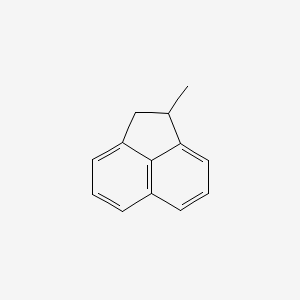
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
